5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring, with various substituents attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the formation of an intermediate through the condensation of 4-methylphenylamine with a suitable aldehyde, followed by cyclization with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyridine core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The presence of the imidazo[1,2-a]pyridine core and the substituents can influence its binding affinity and selectivity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(5-methyl-2-pyridinyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
- 5-methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide .
Uniqueness
5-methyl-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core and the presence of both methyl and methylsulfanyl groups
Properties
Molecular Formula |
C22H21N3S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H21N3S/c1-15-7-11-18(12-8-15)23-22-21(17-9-13-19(26-3)14-10-17)24-20-6-4-5-16(2)25(20)22/h4-14,23H,1-3H3 |
InChI Key |
ZVJJBGBOINFCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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